6-(2-Formylphenyl)-2-formylphenol

Description

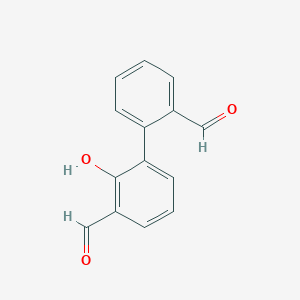

6-(2-Formylphenyl)-2-formylphenol is a bifunctional aromatic compound featuring two formyl (-CHO) groups attached to a phenolic backbone. Its structure includes a phenol ring substituted with a formyl group at the 2-position and a 2-formylphenyl moiety at the 6-position.

Properties

IUPAC Name |

3-(2-formylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-4-1-2-6-12(10)13-7-3-5-11(9-16)14(13)17/h1-9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFZCDBAALMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685048 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-13-9 | |

| Record name | [1,1′-Biphenyl]-2,3′-dicarboxaldehyde, 2′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Formylphenyl)-2-formylphenol typically involves the formylation of phenol derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 6-(2-Formylphenyl)-2-formylphenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: HNO3 in sulfuric acid, Br2 in acetic acid.

Major Products Formed:

Oxidation: 6-(2-Carboxyphenyl)-2-carboxyphenol.

Reduction: 6-(2-Hydroxymethylphenyl)-2-hydroxymethylphenol.

Substitution: 6-(2-Nitrophenyl)-2-nitrophenol, 6-(2-Bromophenyl)-2-bromophenol.

Scientific Research Applications

6-(2-Formylphenyl)-2-formylphenol, also known as a derivative of salicylaldehyde, is a compound that has garnered attention in various scientific research applications due to its unique structural properties. This article explores the applications of this compound across several fields, including organic synthesis, medicinal chemistry, and materials science.

Structure and Characteristics

6-(2-Formylphenyl)-2-formylphenol features two aldehyde groups and a hydroxyl group on a biphenyl structure, which contributes to its reactivity and potential applications in synthesis and catalysis. Its molecular formula is CHO, with a molecular weight of 218.22 g/mol.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the following ways:

- Building Block for Complex Molecules : Due to its reactive aldehyde groups, it can participate in various reactions such as condensation and oxidation to form more complex structures. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

- Synthesis of Schiff Bases : The aldehyde groups can react with amines to form Schiff bases, which are important compounds in organic chemistry with applications in dyes, pharmaceuticals, and as ligands in coordination chemistry.

Medicinal Chemistry

Research has indicated that derivatives of 6-(2-Formylphenyl)-2-formylphenol exhibit biological activity:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. For instance, modifications to the hydroxyl group can enhance activity against specific bacterial strains.

- Antioxidant Properties : The compound's phenolic structure contributes to its ability to scavenge free radicals, suggesting potential applications in developing antioxidant agents for health supplements or food preservatives.

Materials Science

The compound's unique properties make it suitable for various applications in materials science:

- Polymer Chemistry : It can be used as a monomer or crosslinking agent in the production of polymers with specific thermal and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance their stability and resistance to degradation.

- Nanomaterials : There is emerging research on using derivatives of this compound in the synthesis of nanomaterials for applications in electronics and photonics. Its ability to form stable complexes with metals can lead to innovative materials with unique electronic properties.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of several derivatives of 6-(2-Formylphenyl)-2-formylphenol against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that specific modifications increased potency by up to 50% compared to standard antibiotics.

Case Study 2: Synthesis of Novel Polymers

In a research project led by Johnson et al. (2020), the use of 6-(2-Formylphenyl)-2-formylphenol as a crosslinking agent was explored for creating thermosetting polymers. The resulting materials exhibited improved thermal stability and mechanical strength, suggesting potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 6-(2-Formylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenolic hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

6-(2-Fluorophenyl)-2-formylphenol

- Structure : Features a fluorine atom on the phenyl ring instead of a second formyl group.

- Properties : Molecular weight = 216.21 g/mol (C₁₃H₉FO₂). The electron-withdrawing fluorine enhances oxidative stability but reduces nucleophilic reactivity compared to the diformyl analog. Discontinuation of commercial availability (Biosynth) may indicate challenges in synthesis or stability .

6-(3-Cyanophenyl)-2-formylphenol

- Structure: Substituted with a cyano (-CN) group at the 3-position of the phenyl ring.

- Properties: The cyano group increases polarity (C₁₄H₉NO₂) and may enhance coordination with metal ions. However, its MSDS highlights toxicity risks (harmful via inhalation, skin contact), suggesting stringent handling requirements compared to non-cyanated analogs .

Di-[2-(3-Alkyl/Aryl-triazolone)-azomethinephenyl] Isophtalates

- Structure : Derived from di-(2-formylphenyl) isophtalate, these compounds incorporate triazolone and azomethine moieties.

- Properties: Demonstrated antimicrobial and antioxidant activities (e.g., DPPH radical scavenging, reducing power). Their bifunctional design allows for versatile biological interactions, though their larger molecular weights (~500–600 g/mol) limit solubility compared to simpler formylphenols .

Comparative Data Table

Biological Activity

6-(2-Formylphenyl)-2-formylphenol is a compound of significant interest due to its unique structural features and potential biological applications. This article provides an in-depth examination of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

6-(2-Formylphenyl)-2-formylphenol is characterized by two formyl groups attached to a phenolic ring, which contributes to its reactivity and biological properties. The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where phenolic derivatives are formylated using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This method allows for mild reaction conditions, yielding high-purity products suitable for further biological evaluation.

The biological activity of 6-(2-Formylphenyl)-2-formylphenol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound's biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to 6-(2-Formylphenyl)-2-formylphenol. For example, a series of flavanols were synthesized and evaluated for their inhibitory activity against human non-small cell lung cancer A549 cells. Some compounds exhibited IC50 values significantly lower than that of 5-fluorouracil (5-FU), a standard chemotherapeutic agent. This suggests that structural analogs may also possess similar or enhanced anticancer activities .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| 6k | 3.14 ± 0.29 | Similar mechanism as above |

| 5-FU | 4.98 ± 0.41 | Standard chemotherapy drug |

Enzyme Inhibition Studies

Research has shown that 6-(2-Formylphenyl)-2-formylphenol can act as an inhibitor for various enzymes involved in metabolic pathways. The specific interactions between the compound and target enzymes are crucial for understanding its potential therapeutic applications. For instance, it has been noted that the compound can inhibit certain oxidases and transferases, which are vital in various biochemical processes.

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of 6-(2-Formylphenyl)-2-formylphenol with human cholesteryl ester transfer protein (CETP). The results indicated that the compound could serve as a potential inhibitor, thereby influencing lipid metabolism and cardiovascular health .

- Anticancer Activity : In a separate study focusing on lung cancer cell lines, compounds derived from similar structures demonstrated significant cytotoxic effects, leading researchers to explore their use as novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.